molecular formula C21H34N2O2 B6043348 3-[(1-Adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one

3-[(1-Adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one

Cat. No.: B6043348
M. Wt: 346.5 g/mol
InChI Key: AKMZFESFFUTWOG-UHFFFAOYSA-N
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Description

3-[(1-Adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one is a complex organic compound that features a piperidinone core with adamantyl and cyclobutylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a piperidinone derivative as the starting material, which undergoes a series of reactions including alkylation, amination, and hydroxylation to introduce the adamantyl and cyclobutylmethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form a secondary alcohol.

    Substitution: The adamantyl and cyclobutylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield a secondary alcohol.

Scientific Research Applications

3-[(1-Adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include acting as an inhibitor or modulator of specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(1-Adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological system and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidinone derivatives with different substituents, such as:

  • 3-[(1-Adamantylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one
  • 3-[(1-Adamantylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxypiperidin-2-one

Uniqueness

The uniqueness of 3-[(1-Adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one lies in its specific combination of substituents, which may confer distinct physical, chemical, and biological properties compared to other similar compounds. This can include differences in solubility, stability, reactivity, and biological activity.

Properties

IUPAC Name

3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2/c24-19-21(25,5-2-6-23(19)13-15-3-1-4-15)14-22-20-10-16-7-17(11-20)9-18(8-16)12-20/h15-18,22,25H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMZFESFFUTWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCCC(C2=O)(CNC34CC5CC(C3)CC(C5)C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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